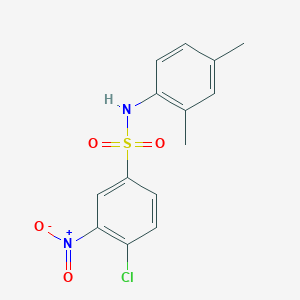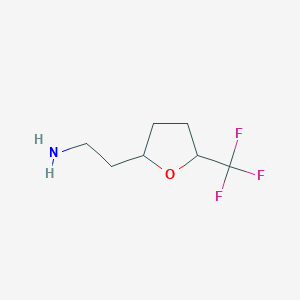
2-(5-(Trifluoromethyl)tetrahydrofuran-2-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-(5-(Trifluoromethyl)tetrahydrofuran-2-yl)ethan-1-amine is characterized by a five-membered tetrahydrofuran ring with a trifluoromethyl group attached. The presence of the trifluoromethyl group can significantly affect the compound’s physical and chemical properties .Aplicaciones Científicas De Investigación
Reductive Amination Procedures
Reductive amination of aldehydes and ketones is a foundational method in organic synthesis, involving the conversion of carbonyl compounds to amines. Sodium triacetoxyborohydride is used as a general reducing agent in the reductive amination of aliphatic and aromatic aldehydes, ketones, and a variety of primary and secondary amines, including those with weak basicity. This process is compatible with acid-sensitive functional groups and can be carried out in the presence of reducible functional groups, offering a mild and selective approach for synthesizing complex amines (A. Abdel-Magid et al., 1996).
Functionalization of Luminescent Metal Organic Frameworks
Amine-functionalized metal organic frameworks (MOFs) exhibit selective gas/vapor sorption and exceptional sensitivity in the nanomolar detection of water contaminants such as 2,4,6-trinitrophenol. The strategic design incorporates primary and secondary amino groups, facilitating the formation of autofluorescent and polar structures that are highly effective in sorption and sensing applications, showcasing the versatility of amine-functionalized materials in environmental monitoring and remediation (Prasenjit Das & S. Mandal, 2018).
Amidation of Carboxylic Acids and Amines
The catalytic dehydrative amidation between carboxylic acids and amines represents a crucial synthetic route in peptide chemistry and pharmaceuticals. Studies on 2,4-bis(trifluoromethyl)phenylboronic acid have demonstrated its efficacy as a catalyst in facilitating these reactions, with implications for the synthesis of α-dipeptides and complex organic compounds. The specific role of the ortho-substituent on the catalyst emphasizes the importance of molecular design in enhancing reaction efficiency and selectivity (Ke Wang, Yanhui Lu, & K. Ishihara, 2018).
Trifluoroethylation of Amines
Trifluoroethylation reactions are pivotal in medicinal chemistry for modifying the physicochemical properties of biologically active compounds. Catalyst-free methods using trifluoroacetic acid have been developed for the trifluoroethylation of amines, offering a practical approach with remarkable functional group tolerance. This technique allows for the synthesis of a wide range of tertiary β-fluoroalkylamine cores, vital for the development of new pharmaceuticals and agrochemicals (Keith G. Andrews, R. Faizova, & R. Denton, 2017).
Synthesis of Fluorinated Polyimides
Fluorinated polyimides derived from 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene showcase the integration of fluorine into high-performance materials. These polyimides possess low dielectric constants, high thermal stability, and excellent solubility in organic solvents, making them suitable for advanced electronic and aerospace applications. The synthesis and characterization of these materials highlight the ongoing advancements in polymer science and engineering (C. Chung & S. Hsiao, 2008).
Direcciones Futuras
The future directions for research on 2-(5-(Trifluoromethyl)tetrahydrofuran-2-yl)ethan-1-amine could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the interest in fluorine-containing compounds in various fields , this compound could be of interest for future studies.
Propiedades
IUPAC Name |
2-[5-(trifluoromethyl)oxolan-2-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6-2-1-5(12-6)3-4-11/h5-6H,1-4,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQLVSDDISDDKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CCN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

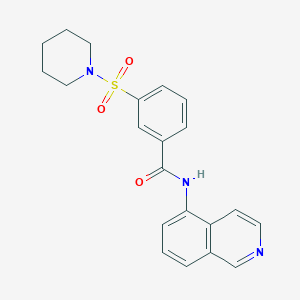

![N-(4-ethylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2725374.png)
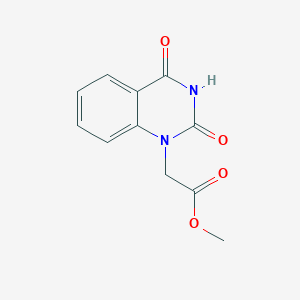
![5-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2725376.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzamide](/img/structure/B2725377.png)
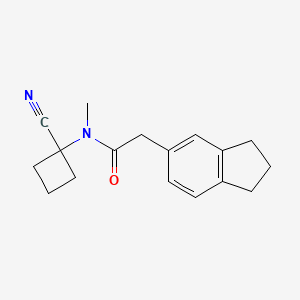
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide](/img/structure/B2725380.png)
![N-cyclohexyl-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2725381.png)
![6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B2725382.png)
![ethyl 4-(2-(4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamido)piperidine-1-carboxylate](/img/structure/B2725383.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2725385.png)
![3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2725389.png)
